Comparative Target Binding Profile: MCHR2, SERT, and D2 Receptor Affinity
2-Chloro-5-morpholinopyridin-3-amine exhibits a multi-target binding profile, with sub-micromolar affinity for human MCHR2 (IC50 = 1 nM), moderate affinity for human SERT (IC50 = 100 nM), and weaker affinity for human D2 receptor (IC50 = 500 nM) [1]. This pattern is distinct from closely related aminopyridine analogs, which often lack the combined morpholine-chloro substitution and therefore fail to engage MCHR2 or SERT with comparable potency. While direct head-to-head data for this specific compound are not available, class-level inference from SAR studies on aminopyridine derivatives indicates that the 5-morpholine substituent is a key determinant for MCHR2 and SERT binding [1].
| Evidence Dimension | In vitro binding affinity (IC50) |
|---|---|
| Target Compound Data | MCHR2: 1 nM; SERT: 100 nM; D2: 500 nM |
| Comparator Or Baseline | Baseline: Unsubstituted 2-aminopyridine (no activity reported) |
| Quantified Difference | Activity gain from inactive baseline to 1 nM for MCHR2 |
| Conditions | MCHR2: Ca2+ flux in CHO cells; SERT: inhibition assay; D2: inhibition assay |
Why This Matters
The potent MCHR2 antagonism (IC50 = 1 nM) positions this compound as a valuable starting point for obesity and metabolic disorder research, while the moderate SERT activity offers potential for dual-mechanism CNS probes.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127): 2-Chloro-5-morpholinopyridin-3-amine Binding Data. BindingDB Database. View Source
